

An In-depth Technical Guide to Dimethyl Quinolinate: Chemical Structure and Analysis

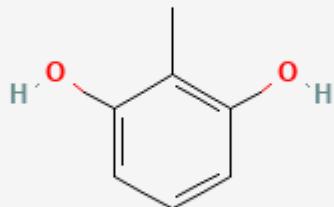
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Pyridinedicarboxylic acid
dimethyl ester

Cat. No.: B157275

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl Quinolinate, also known as Dimethyl Pyridine-2,3-dicarboxylate. It covers its chemical structure, synthesis, and detailed analytical methodologies, offering valuable insights for professionals in research and drug development.

Chemical Structure and Properties

Dimethyl quinolinate is the dimethyl ester of quinolinic acid (pyridine-2,3-dicarboxylic acid). The esterification of the two carboxylic acid groups with methyl groups results in a molecule with the chemical formula $C_9H_9NO_4$ and a molecular weight of 195.17 g/mol .

Chemical Structure:

Key Identifiers:

- IUPAC Name: Dimethyl pyridine-2,3-dicarboxylate
- Synonyms: Dimethyl quinolinate, Quinolinic acid dimethyl ester
- CAS Number: 605-38-9
- Molecular Formula: C₉H₉NO₄
- Molecular Weight: 195.17 g/mol

Synthesis

A common method for the synthesis of dimethyl quinolinate is the Fischer esterification of quinolinic acid. This involves reacting quinolinic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid.

A general laboratory procedure is as follows:

- Quinolinic acid is dissolved in an excess of methanol.
- A catalytic amount of concentrated sulfuric acid is slowly added to the solution.

- The mixture is then heated under reflux for several hours to drive the esterification reaction to completion.
- After cooling, the excess methanol is removed under reduced pressure.
- The residue is neutralized with a base, such as sodium bicarbonate solution.
- The crude dimethyl quinolinate is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
- The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated to yield the crude product.
- Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography.

Analytical Techniques

A variety of analytical techniques can be employed for the characterization and quantification of dimethyl quinolinate.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons on the pyridine ring and the methyl protons of the ester groups. The exact chemical shifts can vary depending on the solvent used.
- ^{13}C NMR: The carbon NMR spectrum shows distinct signals for the carbonyl carbons of the ester groups, the aromatic carbons of the pyridine ring, and the methyl carbons.

Infrared (IR) Spectroscopy:

The IR spectrum of dimethyl quinolinate exhibits characteristic absorption bands corresponding to its functional groups.

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) is a common technique for determining the molecular weight and fragmentation pattern of dimethyl quinolinate.

Chromatographic Analysis

Gas Chromatography (GC):

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is a powerful tool for the separation and identification of dimethyl quinolinate. The compound is volatile enough for GC analysis, and its mass spectrum provides a unique fingerprint for identification.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC can also be used for the analysis of dimethyl quinolinate. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a buffer) is a common starting point for method development.

Quantitative Data

The following tables summarize key quantitative data for the analysis of dimethyl quinolinate.

Table 1: ^1H NMR Spectral Data (CDCl_3)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.77	dd	1H	H6
~8.19	dd	1H	H4
~7.51	dd	1H	H5
~4.01	s	3H	OCH_3 (ester at C2)
~3.94	s	3H	OCH_3 (ester at C3)

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000-2850	Medium	C-H stretching (methyl)
~1730	Strong	C=O stretching (ester carbonyl)
~1580, 1450	Medium-Weak	C=C and C=N stretching (aromatic ring)
~1250-1100	Strong	C-O stretching (ester)

Table 3: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Proposed Fragment
195	Moderate	[M] ⁺ (Molecular Ion)
164	High	[M - OCH ₃] ⁺
136	High	[M - COOCH ₃] ⁺
106	Moderate	[M - 2xCOOCH ₃ + H] ⁺
78	Moderate	[Pyridine] ⁺

Experimental Protocols

Protocol for Synthesis of Dimethyl Quinolinate

Materials:

- Quinolinic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid
- Sodium bicarbonate (saturated aqueous solution)
- Dichloromethane

- Anhydrous sodium sulfate
- Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

- In a 250 mL round-bottom flask, dissolve 10 g of quinolinic acid in 100 mL of anhydrous methanol.
- Slowly add 5 mL of concentrated sulfuric acid while stirring.
- Attach a reflux condenser and heat the mixture to reflux for 4 hours.
- Allow the reaction mixture to cool to room temperature.
- Remove the excess methanol using a rotary evaporator.
- Carefully add 100 mL of saturated sodium bicarbonate solution to the residue to neutralize the acid.
- Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
- Purify the crude dimethyl quinolinate by recrystallization from a suitable solvent (e.g., ethanol/water).

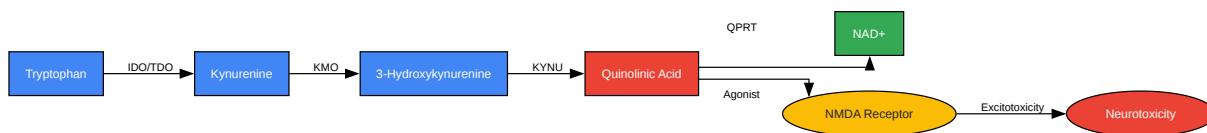
Protocol for GC-MS Analysis

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column (e.g., HP-5ms or equivalent)

Sample Preparation:

- Dissolve a known amount of dimethyl quinolate in a suitable solvent (e.g., dichloromethane or ethyl acetate) to prepare a stock solution.
- Prepare a series of calibration standards by diluting the stock solution.

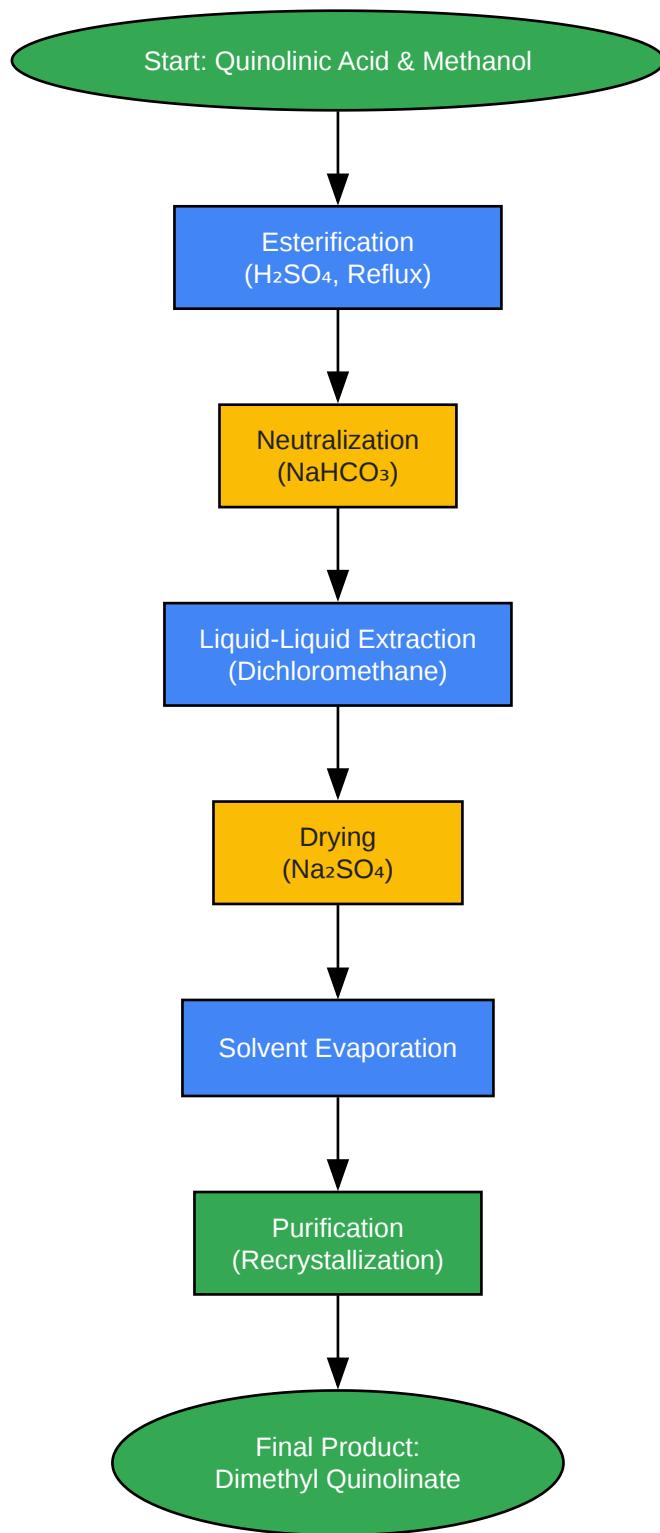

GC-MS Conditions:

- Injector Temperature: 250 °C
- Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Ion Source Temperature: 230 °C
- MS Quadrupole Temperature: 150 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-400.

Signaling Pathways and Experimental Workflows

Kynurenine Pathway and Quinolinic Acid Neurotoxicity

Dimethyl quinolate is a derivative of quinolinic acid, a key metabolite in the kynurenine pathway of tryptophan metabolism. Quinolinic acid is an agonist of the N-methyl-D-aspartate (NMDA) receptor and is implicated in neurotoxic processes.^[1] The following diagram illustrates a simplified overview of the kynurenine pathway leading to quinolinic acid and its subsequent neurotoxic effects.



[Click to download full resolution via product page](#)

Simplified Kynurenine Pathway leading to Quinolinic Acid.

Experimental Workflow: Synthesis and Purification of Dimethyl Quinolinate

The following diagram outlines the key steps in the synthesis and purification of dimethyl quinolinate.

[Click to download full resolution via product page](#)

Workflow for the synthesis and purification of Dimethyl Quinolate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN1236777A - Process for recovery of pyridine-2,3-dicarboxylic acid - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Dimethyl Quinolate: Chemical Structure and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b157275#dimethyl-quinolate-chemical-structure-and-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com